molecular formula C20H20ClN3O2 B4730456 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4730456
M. Wt: 369.8 g/mol
InChI Key: JJAWRVPKZJDRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound known for its diverse applications in various fields of science. This compound is characterized by its unique molecular structure, which includes a pyrazole ring, a chlorinated phenoxy group, and a carboxamide functional group. Its chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the chlorinated phenoxy and carboxamide groups. One common synthetic route involves the reaction of 4-chloro-3-methylphenol with a suitable alkylating agent to form the chlorinated phenoxy intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling

Properties

IUPAC Name

1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,6-dimethylphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2/c1-13-5-4-6-14(2)19(13)22-20(25)18-9-10-24(23-18)12-26-16-7-8-17(21)15(3)11-16/h4-11H,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAWRVPKZJDRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NN(C=C2)COC3=CC(=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2,6-DIMETHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

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